Product packaging for Huratoxin(Cat. No.:CAS No. 33465-16-6)

Huratoxin

Cat. No.: B1233139
CAS No.: 33465-16-6
M. Wt: 584.7 g/mol
InChI Key: VWGORPXMXKBHER-PAAMMUKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Huratoxin is a bioactive lectin isolated from the plant Hura crepitans L. (Euphorbiaceae family). It is recognized in scientific research for its potent inhibitory effect on protein synthesis and its hemagglutinating activity . Studies indicate that this compound exhibits significant potency, demonstrating a stronger inhibitory action than other known compounds like rotenone . This mechanism makes it a valuable tool for researchers in various fields, including cell biology, toxicology, and pharmacology, particularly for investigating cellular processes, metabolic pathways, and the effects of protein synthesis inhibition. This product is designated "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or the diagnosis, mitigation, treatment, or prevention of disease. It is strictly prohibited for any form of human or personal use. By purchasing and using this product, you acknowledge and agree that it will be used solely for non-clinical laboratory research purposes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H48O8 B1233139 Huratoxin CAS No. 33465-16-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33465-16-6

Molecular Formula

C34H48O8

Molecular Weight

584.7 g/mol

IUPAC Name

(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one

InChI

InChI=1S/C34H48O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-32-40-27-25-28-31(20-35,39-28)29(37)33(38)24(18-22(4)26(33)36)34(25,42-32)23(5)19-30(27,41-32)21(2)3/h14-18,23-25,27-29,35,37-38H,2,6-13,19-20H2,1,3-5H3/b15-14+,17-16+/t23-,24-,25-,27-,28+,29-,30-,31+,32-,33-,34+/m1/s1

InChI Key

VWGORPXMXKBHER-PAAMMUKASA-N

SMILES

CCCCCCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO

Isomeric SMILES

CCCCCCCCC/C=C/C=C/[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H](C[C@@]3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO

Canonical SMILES

CCCCCCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO

Synonyms

huratoxin

Origin of Product

United States

Origin and Isolation Methodologies of Huratoxin

Botanical Source: Hura crepitans (Euphorbiaceae)

The primary botanical source of Huratoxin is Hura crepitans L., commonly known as the sandbox tree. uwi.eduacademicjournals.orgnih.govunibas.itnih.govresearchgate.netinnspub.net This tree is a member of the Euphorbiaceae family and is prevalent in tropical regions of the Americas, including the Amazon rainforest, and has also been introduced to areas in Africa and Asia. nih.govresearchgate.netinnspub.net Hura crepitans is characterized by its spiny trunk and can grow up to 40 meters in height. unibas.itnih.govinnspub.net The milky latex produced by the tree is a known source of secondary metabolites, including daphnane-type diterpenes like this compound. researchgate.netnih.govresearchgate.net

Ethnobotanical Contexts and Traditional Plant Use (excluding medicinal claims)

Hura crepitans has various traditional applications in the regions where it grows. The latex of the tree has been traditionally used as an arrow poison and as a fish poison due to the presence of toxic compounds like this compound and hexahydrothis compound. unibas.itnih.govnih.gov The common name "Monkey-no-climb" refers to the characteristic spiny trunk. unibas.itnih.gov In some local communities, Hura crepitans is used for construction and artisanal purposes. innspub.net Knowledge regarding the uses of the plant is often transmitted orally. innspub.net

Extraction and Purification Techniques for this compound

The extraction and purification of this compound from Hura crepitans typically involve techniques aimed at isolating secondary metabolites, particularly diterpenes, from the plant's latex or other parts. academicjournals.orgnih.govresearchgate.net General approaches for natural product isolation from complex mixtures include taking advantage of chemical properties, distillation, crystallization, and various chromatographic methods. masterorganicchemistry.com

Initial extraction often involves solvents. For instance, studies have utilized ethanolic extracts of the lyophilized latex of H. crepitans. researchgate.netnih.govresearcher.life Other research mentions the isolation of this compound from the milky sap. uwi.eduacademicjournals.org

Purification of this compound from crude extracts necessitates separation techniques to isolate the target compound from other co-extracted substances. Chromatographic methods are commonly employed for this purpose. nih.govacademicjournals.orgunivie.ac.at

Chromatographic Separations

Chromatographic techniques play a crucial role in the purification of this compound. Various chromatographic methods are used to separate compounds based on their differing affinities for a stationary phase and a mobile phase. masterorganicchemistry.com

Studies on Hura crepitans and related species where daphnane (B1241135) diterpenes like this compound are found highlight the use of chromatographic techniques for isolation. For example, fractionation of extracts has been performed using methods such as Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.netunivie.ac.atnih.gov Reversed-phase HPLC has been utilized in the purification process. nih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry is also employed for analyzing the phytochemical composition of H. crepitans latex and identifying compounds like daphnane-type diterpenes. researchgate.netnih.govresearcher.life

Interactive Table: Examples of Chromatographic Techniques Used

TechniqueApplication in Natural Product Isolation (General)Application for this compound/Daphnane Diterpenes (Specific)
Medium-Pressure Liquid Chromatography (MPLC)Separation of complex mixtures. univie.ac.atFractionation of extracts. researchgate.netunivie.ac.at
High-Performance Liquid Chromatography (HPLC)Purification of compounds. nih.govmasterorganicchemistry.comnih.govPurification of daphnane diterpenes. nih.govnih.gov
Reversed-Phase HPLCSeparation based on hydrophobicity. nih.govPurification steps. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC)High-resolution separation. researchgate.netnih.govresearcher.lifeAnalysis of latex composition, identification. researchgate.netnih.govresearcher.life

Spectroscopic Identification Methods for Structural Elucidation (e.g., X-ray Analysis)

Spectroscopic methods are essential for the identification and structural elucidation of isolated compounds like this compound. Techniques such as Ultraviolet-Visible (UV), Infra-red (IR), and Nuclear Magnetic Resonance (NMR) spectroscopies are commonly used. nih.govacademicjournals.orghilarispublisher.com

The chemical structure of this compound has been elucidated through various analytical techniques. It has been described as a naturally occurring orthoester of a diterpene-hexaol with a 2,4-tetradecadienoic acid. researchgate.nettandfonline.com

X-ray analysis has been specifically employed to establish the absolute stereostructure of this compound. researchgate.nettandfonline.com X-ray diffraction (XRD) is a technique used for the identification and structural determination of crystalline materials by analyzing how a beam of X-rays is diffracted by the atoms in the material. isric.org This method provides detailed information about the arrangement of atoms in a molecule, allowing for the confirmation of its three-dimensional structure. The use of X-ray crystallography is mentioned in the context of elucidating the structures of daphnane diterpenes, including those from Hura crepitans. colab.wsresearchgate.net

Other spectroscopic data, coupled with chemical degradation studies, have contributed to the understanding of this compound's structure. tandfonline.com NMR spectroscopy, including 1H and 13C NMR, provides crucial information about the hydrogen and carbon atoms within the molecule and their connectivity. academicjournals.orghilarispublisher.commdpi.com Mass spectrometry (MS), including LC-MS and LC-MS/MS, is used to determine the molecular weight and fragmentation patterns of the compound, aiding in structural confirmation. researchgate.netnih.govnih.govresearcher.lifenih.govmdpi.comdpi.qld.gov.au

Interactive Table: Spectroscopic Methods for Structural Elucidation

TechniqueInformation ProvidedApplication for this compound/Daphnane Diterpenes
Ultraviolet-Visible (UV) SpectroscopyInformation about electronic transitions and conjugated systems.Used in structural elucidation. academicjournals.orghilarispublisher.com
Infra-red (IR) SpectroscopyIdentification of functional groups.Used in structural elucidation. academicjournals.orghilarispublisher.com
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed information on molecular structure, connectivity, and stereochemistry.Used for structural elucidation (1H, 13C NMR). nih.govacademicjournals.orghilarispublisher.commdpi.com
Mass Spectrometry (MS)Molecular weight and fragmentation pattern.Used for identification and structural confirmation (LC-MS, LC-MS/MS). researchgate.netnih.govnih.govresearcher.lifenih.govmdpi.comdpi.qld.gov.au
X-ray Analysis (X-ray Diffraction/Crystallography)Absolute stereostructure and 3D arrangement of atoms.Used to establish absolute stereostructure. researchgate.nettandfonline.comcolab.wsresearchgate.net

Chemical Architecture and Structural Characterization of Huratoxin

Core Structure of Huratoxin as a Daphnane-Type Diterpenoid Orthoester

This compound possesses a core structure characteristic of daphnane-type diterpenoids. researchgate.netsemanticscholar.orgmdpi.com These compounds typically feature a 5/7/6-tricyclic ring system. mdpi.commdpi.com A defining feature of this compound and many other daphnane (B1241135) diterpenoids is the presence of an orthoester functional group. researchgate.netmdpi.commdpi.comtandfonline.comresearchgate.net This orthoester moiety is typically connected to specific carbon atoms within the diterpene core, often at the C-9, C-13, and C-14 positions. mdpi.com this compound itself is described as a naturally occurring novel orthoester of a diterpene-hexaol with a 2,4-tetradecadienoic acid. researchgate.nettandfonline.comoup.com The molecular formula of this compound is C34H48O8. tandfonline.comnih.gov

Stereochemical Elucidation and Absolute Configuration Determination

The stereochemistry and absolute configuration of complex natural products like this compound are crucial for understanding their biological activity and chemical behavior. Absolute configuration refers to the precise spatial arrangement of atoms in a chiral molecule. wikipedia.orgutsunomiya-u.ac.jp The absolute stereostructure of this compound was established through X-ray analysis. researchgate.nettandfonline.comoup.comtandfonline.com This crystallographic technique is a powerful method for determining the three-dimensional structure of molecules, including the assignment of absolute configurations at chiral centers. wikipedia.org

Identification of Naturally Occurring this compound Analogues

This compound is not the sole daphnane diterpenoid found in nature; several analogues with structural variations have been identified. These analogues often co-occur with this compound in the same plant sources, such as Hura crepitans and species from the Thymelaeaceae family like Pimelea and Stellera. researchgate.netmdpi.comnih.govresearchgate.netnih.govcabidigitallibrary.orgneist.res.in The identification of these analogues is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchgate.netresearchgate.net

Structural Variants and Modifications (e.g., 20-hexadecanoyl-huratoxin, 12beta-acetoxythis compound, 4',5'-epoxythis compound)

Naturally occurring analogues of this compound exhibit structural modifications, often involving esterifications or the presence of additional functional groups. These variations can occur at different positions on the daphnane core and the attached acyl chain.

Examples of such structural variants include:

20-hexadecanoyl-huratoxin: This analogue features a hexadecanoyl (palmitic acid) group esterified at the C-20 hydroxyl position of the this compound core. google.com

12beta-acetoxythis compound: In this analogue, an acetoxy group is attached at the 12beta position of the this compound backbone. neist.res.innih.govresearchgate.netontosight.ainaturalproducts.net

4',5'-epoxythis compound: This variant contains an epoxy group located at the 4',5' position, likely referring to a position on the acyl chain attached to the diterpene core. researchgate.netnih.govuliege.bebvsalud.org

These structural modifications contribute to the diversity of daphnane diterpenoids found in nature and can influence their biological properties.

Biosynthetic Pathways and Mechanistic Enzymology of Huratoxin

Diterpene Biosynthesis Precursors and General Pathways

Diterpenoids, as a large class of natural products, are derived from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP) biorxiv.orgresearchgate.netbeilstein-journals.orggenome.jp. GGPP is synthesized through two main metabolic routes: the mevalonate (B85504) (MEV) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. In plants, both pathways can coexist in different cellular compartments; the MEP pathway typically operates in plastids and is responsible for the biosynthesis of GGPP, which then serves as the precursor for diterpenes like those found in specialized metabolism beilstein-journals.orggenome.jp.

The general pathway for diterpene biosynthesis begins with the conversion of GGPP into various diterpene skeletons by a class of enzymes called diterpene synthases (diTPS) or cyclases (DTCs) biorxiv.orgresearchgate.net. These enzymes catalyze cyclization and rearrangement reactions of the GGPP molecule, generating diverse cyclic structures biorxiv.orgbeilstein-journals.org. Following the formation of the core diterpene skeleton, further structural modifications occur through the action of various enzymes, notably cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs) biorxiv.orgresearchgate.net. These enzymes introduce oxygen functionalities, such as hydroxyl and epoxy groups, and can trigger further backbone rearrangements, significantly increasing the structural diversity of diterpenoids biorxiv.org. Additional modifications, including esterification and glycosylation, can be carried out by transferases and isomerases researchgate.net.

Proposed Enzymatic Steps in Huratoxin Formation

While the specific enzymatic steps leading to this compound are not fully elucidated, its classification as a daphnane (B1241135) diterpenoid allows for inferences based on the proposed biosynthesis of this class of compounds. Daphnane diterpenoids are thought to be biosynthesized from casbene (B1241624), a macrocyclic diterpene nih.govresearchgate.net. The proposed pathway suggests that casbene synthase converts GGPP to casbene, which then undergoes ring-closing reactions to form a lathyrane skeleton, a precursor to the tigliane (B1223011) structure nih.gov. A subsequent step involves the opening of the cyclopropane (B1198618) ring in the tigliane skeleton to form the isopropyl group characteristic of the daphnane structure nih.gov.

Given the complex oxygenation pattern and the presence of an orthoester moiety in this compound, cytochrome P450 enzymes are likely to play a crucial role in introducing hydroxyl and epoxy groups at specific positions on the daphnane core biorxiv.orgresearchgate.net. The formation of the orthoester linkage, a characteristic feature of many daphnane diterpenoids including this compound, involves complex enzymatic steps that are not yet fully understood but are critical for the final structure and biological activity of these compounds mdpi.comnih.govsioc-journal.cn. Research into related daphnane diterpenoids suggests that esterification reactions, potentially catalyzed by acyltransferases, are involved in attaching fatty acid or other acyl chains to the polyhydroxylated diterpene core, forming the orthoester bridge mdpi.comsioc-journal.cn.

A diagnostic ion referred to as "huratoxigenin" is observed in the mass fragmentation of this compound, corresponding to the basic daphnane core after the neutral loss of the acyl chain from the orthoester. This observation supports the presence of the orthoester structure and provides a target for studying the enzymatic cleavage or formation of this moiety researchgate.net.

Comparative Biosynthetic Analysis with Related Daphnane Diterpenoids

This compound shares a common daphnane skeleton with other toxic diterpenoids found in the Thymelaeaceae and Euphorbiaceae families, such as daphnetoxin (B1198267) and resiniferatoxin (B1680534) nih.govcore.ac.uk. The co-occurrence of similar diterpene alcohol cores as orthoesters in species from both families suggests a close evolutionary relationship in their biosynthetic pathways core.ac.uk.

The biosynthesis of tigliane and daphnane diterpenoids is hypothesized to proceed from a common intermediate, with the tigliane structure potentially being converted into the daphnane type nih.govsioc-journal.cn. This suggests shared early biosynthetic steps involving the cyclization of GGPP to form intermediate skeletons like casbene and lathyrane nih.gov. The diversification into tigliane and daphnane structures likely involves distinct enzymatic steps, such as the cyclopropane ring opening in the proposed conversion of tigliane to daphnane nih.gov.

Further modifications, including oxygenation patterns and the nature of esterifying groups, contribute to the vast structural diversity observed within the daphnane diterpenoids nih.govmdpi.com. Comparative studies of the enzymes involved in these late-stage modifications in different plant species producing daphnane diterpenoids could shed light on the specific enzymatic machinery responsible for the unique structural features of this compound, including its specific orthoester substitution pattern mdpi.combiorxiv.orgresearchgate.net. While the exact enzymes catalyzing each step in this compound biosynthesis remain to be fully identified, research on the biosynthesis of related diterpenoids provides valuable insights into the potential enzymatic transformations involved.

Molecular Mechanisms of Action of Huratoxin

Cellular and Subcellular Target Identification

Huratoxin has been identified as a compound that exhibits significant and selective cell growth inhibition against certain cancer cell lines, notably colorectal cancer cells like Caco-2. nih.govzenodo.org This selective activity suggests specific cellular targets are involved. Studies have indicated the involvement of Protein Kinase C zeta (PKCζ) in the cytostatic activity of this compound. researchgate.netresearchgate.netresearchgate.net While the precise subcellular localization of this compound's interaction with its targets is an area of ongoing research, PKCζ is known to be involved in various cellular compartments and signaling hubs. researchgate.netnih.govnih.govnih.gov

Protein Kinase C Zeta (PKCζ) Activation and Downstream Signaling Cascades

A key aspect of this compound's mechanism of action is its ability to activate Protein Kinase C zeta (PKCζ). zenodo.orgresearchgate.netird.fr PKCζ is an atypical protein kinase C isoform that plays a crucial role in various cellular functions and signaling pathways, independent of calcium and diacylglycerol, unlike conventional and novel PKC isoforms. nih.govmdpi.comcellsignal.jp

Research indicates that this compound's activation of PKCζ is a unique mechanism. zenodo.org This activation can lead to the modulation of downstream signaling cascades. PKCζ is known to be involved in pathways such as the mitogen-activated protein kinase (MAPK) cascade, NF-κB activation, and ribosomal S6-protein kinase signaling. researchgate.netnih.govnih.gov Furthermore, PKCζ has been shown to interact with and regulate other key signaling molecules, including GSK3β and Akt. researchgate.netfrontiersin.org The activation of PKCζ by this compound and its subsequent influence on these pathways are being investigated to fully understand the cellular responses triggered by this compound.

Modulatory Effects on Cellular Morphogenesis Processes (e.g., Intestinal Crypt Architecture Mimicry)

This compound has been observed to induce morphological modifications in colorectal cancer cells, specifically suggesting formations that mimic the architecture of the intestinal crypt. nih.govird.fr Cellular morphogenesis is a complex process involving coordinated changes in cell shape, size, and organization, often regulated by various signaling pathways and interactions with the extracellular matrix. nih.govumich.edu

The ability of this compound to influence cellular arrangement and induce structures resembling intestinal crypts is a notable finding. nih.govird.fr This effect is linked to its underlying mechanism, which involves the activation of PKCζ and its downstream signaling. researchgate.netird.fr The precise mechanisms by which this compound modulates these morphogenesis processes, potentially by influencing cell-cell interactions, cell polarity, and cytoskeletal rearrangements through PKCζ activation, are subjects of ongoing research. researchgate.netnih.govnih.gov

Investigated Neuroactive Properties

Studies have indicated that compounds within the class to which this compound belongs may exhibit neuroactive properties. ontosight.ai While the detailed mechanisms of these neuroactive effects are still under investigation, this suggests a potential for this compound or its derivatives to influence neuronal function or pathways. ontosight.ai Neuroactive compounds can interact with various targets in the nervous system, affecting neurotransmission, ion channels, or signaling cascades relevant to neuronal activity. mdpi.comresearchgate.net Further research is needed to elucidate the specific neuroactive properties of this compound and the molecular targets involved.

Pharmacological and Biological Activities of Huratoxin in in Vitro and Preclinical Models

Anti-proliferative and Cytostatic Effects in Cancer Cell Lines (excluding human clinical data)

Huratoxin has demonstrated anti-proliferative and cytostatic effects in various cancer cell lines in preclinical studies. nih.govbidd.groupresearchgate.netfrontiersin.org These effects highlight its potential as a subject for further investigation in cancer research.

Specificity and Selectivity in Colorectal Cancer Cell Models

Research indicates that this compound, along with 4',5'-epoxythis compound, exhibits significant and selective cell growth inhibition against the colorectal cancer cell line Caco-2 and primary colorectal cancer cells cultured as colonoids. researchgate.netnih.gov This suggests a degree of specificity in its activity towards colorectal cancer models in a preclinical setting.

Impact on Cell Cycle Progression and Apoptosis Induction

Studies on various compounds, including certain diterpenoids, have explored their impact on cell cycle progression and the induction of apoptosis in cancer cells. While direct detailed findings specifically on this compound's impact on cell cycle and apoptosis were not extensively detailed in the provided search results, related diterpenoids and other anti-cancer agents have shown mechanisms involving cell cycle arrest (often at G2/M or S phase) and the induction of apoptotic cell death through various pathways, including the modulation of proteins like p53, p21, caspase-3, and Bcl-2. nih.govfrontiersin.orgcolab.wsnih.govoncotarget.com Further research would be needed to specifically delineate this compound's precise mechanisms in these processes.

Piscicidal Activity: Mechanisms and Comparative Potency

This compound is known to possess piscicidal activity, meaning it is toxic to fish. core.ac.ukresearchgate.net This activity was noted in early studies investigating the constituents of plants like Hura crepitans. core.ac.uk While the detailed mechanisms of this compound's piscicidal action were not extensively elaborated in the provided results, the presence of piscicidal activity has been documented. Comparative potency data with other known fish poisons like rotenone (B1679576) and sodium pentachlorophenoxide has been a subject of experimental studies. core.ac.uk

Other Investigated Biological Activities (excluding toxicity/safety, human clinical trials, dosage)

Beyond its anti-proliferative and piscicidal effects, this compound and related diterpenoids have been investigated for other biological activities. mdpi.comfrontiersin.orgnih.govnih.govmdpi.comresearchgate.net

Anti-inflammatory Pathways (in general diterpenoid context)

Diterpenoids, as a class of compounds that includes this compound, have been studied for their anti-inflammatory properties. nih.govmdpi.comresearchgate.net Research on various diterpenoids has indicated their ability to modulate inflammatory pathways. This includes the suppression of inflammatory mediators such as nitric oxide (NO) and the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govmdpi.com Some diterpenoids have also shown effects on signaling pathways like NF-κB and p38 MAPK, which are involved in regulating inflammation. nih.govmdpi.com While these findings pertain to diterpenoids in general, they provide a context for potential anti-inflammatory pathways that could be relevant to this compound.

Anti-HIV Potential (in general diterpenoid context)

Daphnane (B1241135) diterpenes, the class to which this compound belongs, have exhibited potent anti-HIV activity in in vitro studies, often at nanomolar concentrations. nih.govmdpi.comnih.govresearchgate.net Compounds like this compound, wikstroelide A, simplexin, and wikstrotoxin A have shown significant anti-HIV activity. nih.gov This activity has been observed in various cell lines, such as MT4 cells. researchgate.netnih.gov The anti-HIV potential is considered a significant biological activity of this class of diterpenoids. mdpi.comresearchgate.netmdpi.com

Structure Activity Relationship Sar Studies of Huratoxin and Analogues

Elucidation of Key Pharmacophoric Elements for Defined Biological Activities

SAR studies on daphnane (B1241135) diterpenoids have highlighted several key structural features that are critical for their biological activities. The concept of a pharmacophore, which encompasses the steric and electronic features necessary for optimal molecular interactions with a specific biological target, is central to understanding these relationships. nih.gov

A crucial pharmacophoric element for the anticancer and anti-inflammatory activities of some daphnane diterpenoids is the presence of a free hydroxyl group at the C-3 position. researchgate.netmdpi.com The esterification of this hydroxyl group has also been shown to enhance these biological activities in certain analogues. researchgate.netmdpi.com

The complex polycyclic structure of daphnane diterpenoids is often adorned with multiple hydroxyl groups at positions C-3, C-4, C-5, C-9, C-13, C-14, or C-20, and the arrangement of these functional groups is a key determinant of their bioactivity. nih.govnih.gov Furthermore, a distinctive feature of a special group of these compounds is the presence of an orthoester motif that connects C-9, C-13, and C-14, which significantly influences their interaction with biological targets. nih.gov

For instance, studies on daphnane diterpenoids isolated from Daphne genkwa have revealed that compounds like yuanhuadine, genkwadaphnine, yuanhuafine, yuanhuapine, and genkwanine M exhibit potent cytotoxic activities against the HT-1080 human fibrosarcoma cell line, with IC50 values below 0.1 µM. nih.gov This underscores the importance of the specific substitution patterns on the daphnane scaffold for potent anticancer effects.

The table below summarizes the key pharmacophoric elements and their associated biological activities in selected daphnane diterpenoids.

Compound/FeatureKey Pharmacophoric ElementAssociated Biological Activity
General Daphnane DiterpenoidsFree hydroxyl group at C-3Enhanced anticancer and anti-inflammatory activities researchgate.netmdpi.com
General Daphnane DiterpenoidsEsterification of C-3 hydroxyl groupEnhanced anticancer and anti-inflammatory activities researchgate.netmdpi.com
Specific Daphnane DiterpenoidsOrthoester motif at C-9, C-13, and C-14Influences interaction with biological targets nih.gov
Yuanhuadine, Genkwadaphnine, etc.Specific substitution patternsPotent cytotoxic activity against HT-1080 cells nih.gov

Influence of Diterpene Core Modifications on Activity Profiles

The core structure of daphnane diterpenoids, the 5/7/6-tricyclic skeleton, provides a rigid framework upon which various functional groups are displayed. researchgate.netnih.gov Modifications to this diterpene core have a profound impact on the biological activity profiles of these molecules. The classification of daphnane-type diterpenoids into different categories, such as 6-epoxy daphnane diterpenoids, resiniferonoids, and genkwanines, is based on the oxygen-containing functionalities in rings B and C, as well as the substitution pattern of ring A. nih.gov

The presence of a 6α-epoxy group in ring B is a characteristic feature of 6-epoxy daphnane diterpenoids. nih.gov This structural element, often accompanied by a C-5β hydroxyl group and a C-20 hydroxyl group, plays a significant role in defining the biological properties of these compounds. nih.gov For example, huratoxin and its analogue, 4',5'-epoxythis compound, which possess this daphnane core, have been shown to exhibit significant and selective cell growth inhibition against the Caco-2 colorectal cancer cell line. nih.gov The mechanism of this cytostatic activity has been linked to the involvement of protein kinase C zeta (PKCζ). nih.gov

The presence or absence of an oxygen group at C-12 in ring C further subdivides the 6-epoxy daphnane diterpenoids into 12-hydroxydaphnetoxins and daphnetoxins, indicating that even subtle changes to the core structure can lead to different sub-classes of compounds with potentially distinct biological activities. researchgate.net

The following table highlights the influence of diterpene core modifications on the activity of daphnane diterpenoids.

Diterpene Core ModificationCompound Example(s)Impact on Activity Profile
6α-epoxy group in ring BThis compound, 4',5'-epoxythis compoundSelective cytostatic activity against Caco-2 cells, involvement of PKCζ nih.gov
Oxygen group at C-12 in ring C12-hydroxydaphnetoxins vs. DaphnetoxinsDefines subclasses with potentially different biological activities researchgate.net

Role of Ester Side Chains and Substituents on Molecular Interactions

The ester side chains and their substituents are critical determinants of the biological activity of daphnane diterpenoids, influencing their molecular interactions with target proteins. The nature of these ester groups can significantly modulate the potency and selectivity of the compounds.

For example, a study on wikstroelides, a series of daphnane diterpenoids, revealed that the orthoester compounds with a palmitic acid side chain at the C-20 hydroxyl position exhibited the weakest cytotoxic activity. nih.gov This finding suggests that the length and nature of the ester side chain at this position are crucial for cytotoxicity, with longer, saturated chains potentially reducing the activity.

In contrast, the anti-HIV activity of certain daphnane diterpenoids has been linked to specific ester functionalities. Acutilobins A–G, for instance, have demonstrated significant anti-HIV-1 activities with EC50 values below 1.5 μM. nih.gov While the specific ester groups were not detailed in the provided context, this highlights the importance of the ester side chains in conferring potent antiviral activity.

The selective cytostatic activity of this compound on human colorectal cancer cells (Caco-2) further emphasizes the role of its specific ester side chain in mediating its biological effects. researchgate.net The structural nuances of this side chain likely govern its interaction with cellular targets, leading to the observed antiproliferative activity.

The table below summarizes the role of ester side chains and substituents on the molecular interactions and biological activities of daphnane diterpenoids.

Compound/ClassEster Side Chain/Substituent FeatureEffect on Molecular Interactions and Activity
WikstroelidesPalmitic acid at C-20 hydroxylWeakest cytotoxic activity nih.gov
Acutilobins A–GSpecific ester functionalitiesSignificant anti-HIV-1 activity (EC50 < 1.5 μM) nih.gov
This compoundSpecific ester side chainSelective cytostatic activity on Caco-2 cells researchgate.net

Huratoxin in Ecological Contexts and Model Organism Research

Role in Plant Defense Mechanisms and Chemical Ecology of Hura crepitans

Hura crepitans, native to tropical regions of the Americas, is known for its toxic properties, which are primarily attributed to the compounds present in its milky sap. socfindoconservation.co.idnih.govmotion.ac.in Huratoxin is one of the key toxic constituents isolated from this sap. uwi.edunih.govresearchgate.net The presence of such potent toxins like this compound serves as a crucial defense mechanism for the plant against herbivores and other potential threats in its environment. nih.govmotion.ac.in

The chemical ecology of Hura crepitans is significantly influenced by the defensive compounds it produces. The milky sap, containing this compound, is known to be caustic and irritant, deterring animals from feeding on the tree. socfindoconservation.co.idmotion.ac.in this compound's potent piscicidal activity, meaning it is poisonous to fish, has been documented. nih.govresearchgate.nettandfonline.com Studies have isolated this compound as a piscicidal constituent from the sap, highlighting its role in the plant's interaction with its surrounding ecosystem, particularly aquatic environments where its sap might come into contact. tandfonline.com The piscicidal activity of this compound has been evaluated and found to be considerably potent. tandfonline.com

Applications in Invertebrate Model Systems for Biological Research (e.g., fish, Drosophila, C. elegans)

Invertebrate organisms, such as fish (like zebrafish, Danio rerio), the fruit fly (Drosophila melanogaster), and the nematode (Caenorhabditis elegans), are widely used as model systems in biological and toxicological research due to their genetic tractability, short life cycles, and the conservation of many fundamental biological processes and molecular pathways with humans. nih.govuky.edufrontiersin.orgiric.cabionomous.chresearchgate.netnih.govplos.org While direct research specifically detailing this compound's extensive use across all these models is limited in the provided results, the known effects of Hura crepitans sap on fish and the general utility of these invertebrates in studying toxic effects and cellular processes suggest potential applications.

The fact that Hura crepitans sap, containing this compound, is a known fish poison demonstrates a direct interaction and toxicological effect of the compound on an aquatic invertebrate model (fish are vertebrates, but often used in similar toxicity studies to invertebrates due to ease of use and scale). nih.govresearchgate.net This inherent toxicity to fish underscores the potential for using fish models to investigate the mechanisms of this compound's action. tandfonline.com

Drosophila and C. elegans are particularly valuable for investigating cellular and molecular effects of compounds. nih.govuky.edufrontiersin.orgbionomous.chplos.org Their well-characterized genomes and ease of genetic manipulation make them suitable for dissecting the pathways affected by toxins. nih.govfrontiersin.orgiric.cabionomous.ch

Investigating Cellular Processes and Molecular Pathways in Invertebrates

Invertebrate models like Drosophila and C. elegans are instrumental in uncovering fundamental cellular processes and molecular pathways. nih.govuky.edufrontiersin.orgbionomous.chplos.orgfrontiersin.org These organisms share many conserved molecular pathways and cellular processes with more complex organisms, including humans. nih.govplos.org Research using these models can provide insights into how chemical compounds, such as toxins like this compound, interact with cellular machinery and signaling cascades. Studies comparing the proteomes of C. elegans and Drosophila, for instance, have revealed a high conservation of protein abundance, suggesting that fundamental biological mechanisms are preserved across these species. plos.org This conservation allows findings in these simpler systems to be relevant to broader biological understanding.

While specific studies on this compound's effects on cellular processes and molecular pathways in Drosophila or C. elegans were not prominently detailed in the search results, the established use of these models to study the impact of various compounds on processes like development, aging, and cellular function indicates their potential for elucidating this compound's mechanisms of action at a molecular level. uky.eduresearchgate.netfrontiersin.orgnih.gov

Utility in Understanding Comparative Toxicology and Neurological Effects (excluding human toxicity)

Invertebrate models offer significant advantages for comparative toxicology, allowing researchers to study the toxic effects of compounds in a controlled environment and understand how different species respond. uky.edunih.gov The known piscicidal activity of this compound provides a direct example of its toxic effect in an aquatic organism. nih.govresearchgate.nettandfonline.com Studying this effect in fish models can contribute to understanding the comparative toxicology of this compound.

C. elegans is a valuable model for studying neurological effects and neurotoxicity due to its simple, well-mapped nervous system and the conservation of many genes involved in neuronal function and neurodegenerative diseases. nih.govfrontiersin.orgbionomous.ch Research using C. elegans has been conducted to compare the toxicity of different mercurial compounds, examining their effects on behaviors requiring neuromuscular activity such as feeding, movement, and reproduction. nih.gov This demonstrates the model's utility in assessing neurological impacts of toxins. Similarly, Drosophila is used to model neurodegenerative diseases and study the underlying molecular mechanisms. nih.govbionomous.ch

While the specific neurological effects of this compound in Drosophila or C. elegans were not detailed, these models provide suitable platforms for investigating such effects. By exposing these organisms to this compound, researchers could potentially study impacts on neuronal structure, function, and behavior, contributing to the understanding of the comparative toxicology and neurobiological activity of this class of compounds in invertebrate systems.

Future Directions and Unexplored Research Avenues for Huratoxin

Advanced Omics Approaches in Huratoxin Research (e.g., Proteomics, Metabolomics, Transcriptomics)

The application of "omics" technologies offers a powerful, systems-level approach to understanding the complex biological interactions of this compound. While some metabolomics work has been initiated, the integration with proteomics and transcriptomics remains a largely unexplored frontier.

Metabolomics: Untargeted metabolomics has been effectively used to study the phytochemical composition of Hura crepitans latex, the natural source of this compound. nih.gov These studies have successfully highlighted differences in chemical profiles between plant specimens from different geographical locations, correlating the concentration of daphnanes with cytotoxic activity. nih.gov Future metabolomic studies could focus on the cellular level, tracking the metabolic perturbations within non-human biological systems (e.g., cancer cell lines or model organisms) following this compound exposure. This could reveal metabolic pathways that are either targeted by the compound or altered as a downstream consequence of its primary mechanism of action. For instance, integrated analysis in studies of other complex diseases has shown the potential to identify key metabolic shifts, such as in amino acid and lipid metabolism, which could be applicable to this compound research. bioscientifica.comresearchgate.net

Transcriptomics: Analyzing the transcriptome of cells or tissues exposed to this compound would provide a global view of changes in gene expression. This approach can help identify the signaling pathways and cellular processes modulated by the compound. For example, transcriptomic analysis has been used to identify co-expression networks in tumor endothelial cells, revealing potential therapeutic targets. mdpi.com A similar approach could pinpoint the specific genes and networks that are up- or down-regulated in response to this compound, offering mechanistic insights beyond its known interaction with Protein Kinase C (PKC). researchgate.net This could uncover novel targets or explain the compound's selective activity.

Proteomics: Proteomics can directly identify the protein targets of this compound and its derivatives. Techniques such as thermal proteome profiling or activity-based protein profiling could map the direct binding partners of the compound within the cellular proteome. Furthermore, quantitative proteomics could be employed to analyze global changes in protein expression and post-translational modifications after this compound treatment. This would provide a detailed picture of the cellular response, potentially validating targets identified through transcriptomics and revealing mechanisms of action or resistance.

Integrating these three omics layers—metabolomics, transcriptomics, and proteomics—would provide a comprehensive, multi-faceted understanding of this compound's biological effects, paving the way for more targeted therapeutic development.

Synthetic Biology and Chemoenzymatic Synthesis of this compound and Derivatives

The structural complexity of this compound and other daphnane (B1241135) diterpene orthoesters presents a significant barrier to their chemical synthesis and subsequent development. acs.orgresearchgate.net Future advancements in synthetic biology and chemoenzymatic methods offer promising avenues to overcome these challenges.

Challenges in Chemical Synthesis: this compound possesses a rigid polycyclic core, numerous stereocenters, and a sensitive orthoester functional group, making its total synthesis exceptionally challenging. tandfonline.com While "gateway synthesis" strategies have been developed to provide access to the daphnane core and enable the creation of novel analogues, these routes are often lengthy and low-yielding, limiting the large-scale production needed for extensive preclinical and clinical investigation. nih.govstanford.edu

Synthetic Biology Approaches: A forward-looking approach involves harnessing the power of synthetic biology to produce this compound or its precursors in engineered microbial or plant systems. This would involve identifying the complete biosynthetic pathway of this compound in Hura crepitans, isolating the requisite genes, and transferring them into a suitable production host like Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (a tobacco relative). While a significant undertaking, this strategy could ultimately provide a renewable, scalable, and cost-effective source of the compound.

Chemoenzymatic Synthesis: Chemoenzymatic synthesis combines the strengths of traditional organic chemistry with the high selectivity of biocatalysis. Enzymes could be used to perform specific, challenging transformations on synthetic intermediates, such as stereoselective hydroxylations or cyclizations, which are difficult to achieve with conventional chemical reagents. This hybrid approach could dramatically shorten synthetic routes, improve yields, and facilitate the creation of a diverse library of this compound derivatives for structure-activity relationship (SAR) studies. The development of such methods would be crucial for optimizing the biological activity and pharmacological properties of this potent natural product.

High-Throughput Screening and Target Validation in Non-Human Biological Systems

Systematic screening and robust target validation are essential for translating the biological activity of this compound into therapeutic applications. While initial studies have provided a foundation, future research should employ more comprehensive and high-throughput methodologies.

High-Throughput Screening (HTS): this compound and related daphnanes have demonstrated potent activity in various cancer cell lines, including colorectal (Caco-2), leukemia (K562, L1210), and others. researchgate.netnih.govmdpi.com Future research should expand this by using HTS to test this compound and a library of its synthetic derivatives against large panels of cancer cell lines from diverse tissue origins. academicjournals.orgknu.edu.af This would help to establish a broader profile of its anti-cancer activity and identify specific cancer types that are particularly sensitive to the compound. Furthermore, high-content screening, which combines HTS with automated microscopy, could provide valuable data on morphological changes, cytotoxicity, and other cellular phenotypes simultaneously.

Target Validation: The primary molecular target of many daphnane diterpenes is Protein Kinase C (PKC). nih.gov Studies have specifically implicated the PKCζ isoform in the cytostatic activity of this compound in colorectal cancer cells. researchgate.netnih.gov Future work should focus on rigorously validating this target. This can be achieved using techniques such as CRISPR/Cas9-mediated gene knockout to confirm that the absence of PKCζ abrogates the effect of this compound. Cellular thermal shift assays (CETSA) could be used to confirm direct target engagement in intact cells.

Non-Human Biological Systems: The potent piscicidal (fish-killing) activity of this compound is one of its most well-documented biological effects and represents a key validation of its bioactivity in a non-human vertebrate system. acs.org Early structure-activity relationship studies demonstrated that the orthoester chain and free hydroxyl groups on the diterpene core are critical for this toxicity. acs.org Future studies could leverage other non-human model organisms like Danio rerio (zebrafish) or Caenorhabditis elegans to screen for developmental toxicity, neuroactivity, or other biological effects in a whole-organism context, providing valuable data that bridges the gap between in vitro cell-based assays and potential mammalian studies.

Table of Research Findings

Research Area Focus Key Findings/Future Potential
Metabolomics Phytochemical profiling of Hura crepitans latex. Correlated daphnane content with cytotoxic activity; future studies can map cellular metabolic changes post-Huratoxin exposure. nih.gov
Transcriptomics Potential for gene expression analysis. Can identify signaling pathways and cellular processes modulated by this compound, revealing novel targets. mdpi.com
Proteomics Potential for protein target identification. Can map direct binding partners and global changes in protein expression to elucidate the mechanism of action.
Synthetic Chemistry Creation of daphnane congeners. "Gateway synthesis" strategies exist but are complex; this compound itself is a challenging synthetic target. nih.govstanford.edu
Synthetic Biology Future production strategies. Engineering microbial or plant hosts could provide a scalable and renewable source of this compound.
Screening Anti-proliferative activity. This compound shows significant and selective growth inhibition against colorectal cancer cell lines (Caco-2). researchgate.netnih.gov
Target Validation Mechanism of action. Identified Protein Kinase C, specifically PKCζ, as a key target involved in its cytostatic activity. researchgate.netnih.gov

| Non-Human Systems | Piscicidal activity. | Potent toxicity in fish has been used to establish initial structure-activity relationships. acs.org |

Q & A

Q. What are the validated analytical methods for quantifying Huratoxin in biological samples, and how can researchers ensure reproducibility?

To quantify this compound, researchers often use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which provides high specificity and sensitivity for low-concentration detection in complex matrices . Reproducibility requires strict adherence to protocols, including internal standards (e.g., isotopically labeled analogs) and validation parameters (e.g., linearity range: 0.1–100 ng/mL; recovery rates >85%) . Calibration curves should be generated for each batch to account for instrument variability.

Q. How do researchers design preliminary toxicity assays for this compound in vitro?

A standard approach involves using cell viability assays (e.g., MTT or ATP-based luminescence) in multiple cell lines (e.g., HepG2 for hepatic toxicity, HEK293 for renal). Dose-response curves (0.1–100 µM) and exposure times (24–72 hours) are critical to establish IC₅₀ values. Controls must include solvent-only (e.g., DMSO ≤0.1%) and positive controls (e.g., staurosporine for apoptosis). Data should be normalized to cell count via parallel assays .

Q. What criteria should guide the selection of animal models for this compound pharmacokinetic studies?

Rodent models (e.g., Sprague-Dawley rats) are preferred for initial PK studies due to well-characterized metabolic pathways. Key parameters include:

  • Route of administration : Intravenous for absolute bioavailability.
  • Sampling intervals : Frequent early timepoints (5, 15, 30 min) to capture distribution phases.
  • Tissue homogenization protocols : Validated for this compound stability . Cross-species comparisons (e.g., murine vs. non-human primates) are recommended for translational relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound-induced cytotoxicity?

Discrepancies in mechanisms (e.g., apoptosis vs. necrosis) may arise from differences in cell type, toxin concentration, or exposure duration. A systematic approach includes:

  • Multi-parametric assays : Combine flow cytometry (Annexin V/PI staining) with caspase-3/7 activity assays.
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes (e.g., Bcl-2 family, TNF-α).
  • Dose-time matrix experiments : Map outcomes across gradients (e.g., 10–100 µM, 6–48 hours) . Meta-analyses of existing datasets can identify confounding variables .

Q. What strategies optimize this compound’s stability in long-term storage for structural studies?

this compound degrades under light and at temperatures >−20°C. Best practices include:

  • Lyophilization : Store in amber vials under argon at −80°C.
  • Buffering : Use phosphate-buffered saline (pH 7.4) with 0.01% sodium azide to inhibit microbial growth.
  • Periodic QC : HPLC purity checks every 6 months .

Q. How can computational modeling predict this compound’s interactions with novel molecular targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model this compound’s binding to putative targets (e.g., kinase domains). Key steps:

  • Protein preparation : Resolve crystal structures (PDB) or generate homology models.
  • Binding affinity validation : Compare computational ΔG values with experimental ITC/Kd data.
  • Free energy perturbation : Assess mutations’ impact on binding .

Methodological Frameworks

Applying the FINER criteria to evaluate this compound research hypotheses: A case study

  • Feasible : Can the hypothesis (e.g., “this compound inhibits mitochondrial Complex I”) be tested with available resources (e.g., Seahorse XF analyzers)?
  • Interesting : Does it address gaps in oxidative phosphorylation dysregulation?
  • Novel : Has this mechanism been excluded in prior studies (e.g., PMID: 12345678)?
  • Ethical : Are animal models justified by potential therapeutic insights?
  • Relevant : Aligns with NIH priorities for mitochondrial diseases .

Data Presentation Standards

Table 1 : Minimum Data Requirements for Publishing this compound Studies

ParameterRequirementExample Value
Purity (HPLC)≥95%98.2%
SolubilityIn biologically relevant buffers12 mg/mL in PBS
IC₅₀ (in vitro)With 95% confidence intervals23.4 µM (19.8–27.1 µM)
Plasma half-life (in vivo)Species-specific, ±SEM4.7 ± 0.3 hours (rat)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.